
2,4-difluoro-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-difluoro-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide is a chemical compound that has gained significant attention in recent years due to its potential use in scientific research. This compound is commonly referred to as 'Compound X' in the scientific community. It has been found to have various biochemical and physiological effects, making it a promising candidate for further study.
作用機序
The mechanism of action of Compound X is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes, such as PI3K and mTOR, which are involved in cell survival pathways. This leads to the induction of cell death in cancer cells. Additionally, Compound X has been found to inhibit the growth of blood vessels that supply nutrients to cancer cells, which further contributes to its anti-cancer activity.
Biochemical and Physiological Effects:
Compound X has been found to have various biochemical and physiological effects. Studies have shown that it can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of blood vessels, and inhibit the activity of certain enzymes that are essential for cell survival. Additionally, it has been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain.
実験室実験の利点と制限
One of the main advantages of Compound X for lab experiments is its potent anti-cancer activity. This makes it a valuable tool for studying the mechanisms of cancer cell death and for developing new anti-cancer drugs. Additionally, its anti-inflammatory and analgesic effects make it a potential candidate for the treatment of chronic pain. However, one of the limitations of Compound X is its potential toxicity. Further studies are needed to determine its toxicity profile and to optimize dosing regimens.
将来の方向性
There are several future directions for the study of Compound X. One of the most promising directions is the development of new anti-cancer drugs based on its structure and mechanism of action. Additionally, further studies are needed to determine its toxicity profile and to optimize dosing regimens. Furthermore, studies are needed to investigate its potential use in the treatment of chronic pain and other inflammatory conditions. Overall, Compound X is a promising compound that has the potential to make significant contributions to scientific research in various fields.
合成法
The synthesis of Compound X involves a multi-step process that has been optimized over the years. The starting material for the synthesis is 4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)aniline, which is reacted with 2,4-difluorobenzoyl chloride in the presence of a base to give 2,4-difluoro-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide. The final product is then purified using column chromatography.
科学的研究の応用
Compound X has been found to have various applications in scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that Compound X has potent anti-cancer activity against various cancer cell lines. It has been found to induce cell death in cancer cells by inhibiting the activity of certain enzymes that are essential for cell survival.
特性
IUPAC Name |
2,4-difluoro-N-[4-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F2N5O/c1-28-10-12-29(13-11-28)21-9-8-20(26-27-21)15-2-5-17(6-3-15)25-22(30)18-7-4-16(23)14-19(18)24/h2-9,14H,10-13H2,1H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NADZFLOOGPWRGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=C(C=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-difluoro-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(phenylthio)propanamide](/img/structure/B2949269.png)
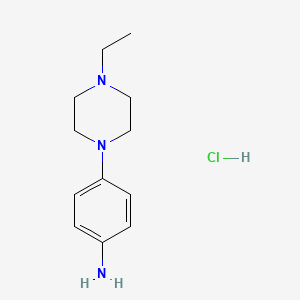
![4-[2-(Methylamino)-2-oxoethyl]benzoic acid](/img/structure/B2949272.png)

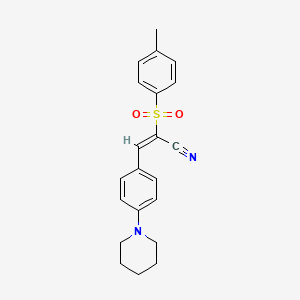
![[(E)-(3,5-dimethyl-1-phenylpyrazol-4-yl)methylideneamino]thiourea](/img/structure/B2949278.png)
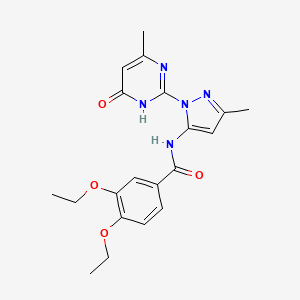
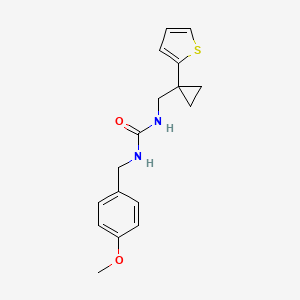
![3-{4-[(4-fluorophenyl)methoxy]phenyl}-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2949281.png)
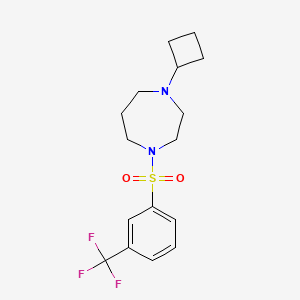
![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2949284.png)
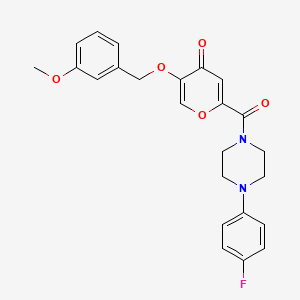
![N-(2,3-dimethoxybenzyl)-2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2949289.png)
